

# Application Notes and Protocols: Uncovering Resistance Mechanisms to BMS-986365 Using CRISPR Screening

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## Compound of Interest

Compound Name: BMS-986365

Cat. No.: B12382607

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## Introduction

**BMS-986365** is a first-in-class, orally bioavailable, heterobifunctional small molecule that operates as a dual androgen receptor (AR) ligand-directed degrader and antagonist.<sup>[1][2][3]</sup> It is under investigation for the treatment of metastatic castration-resistant prostate cancer (mCRPC).<sup>[2][4]</sup> The dual mechanism of action of **BMS-986365**, which involves both the degradation of the AR protein and the inhibition of its signaling pathway, is designed to overcome the resistance mechanisms that often limit the efficacy of current AR pathway inhibitors (ARPIs).<sup>[1][5]</sup> As with any targeted therapy, the emergence of resistance is a significant clinical challenge. Therefore, a comprehensive understanding of the potential mechanisms of resistance to **BMS-986365** is crucial for its successful clinical development and for designing effective combination therapies.

This document provides detailed application notes and protocols for utilizing genome-wide CRISPR-Cas9 screening to systematically identify and validate genes whose loss of function confers resistance to **BMS-986365**.

## Rationale for CRISPR Screening

CRISPR-Cas9 technology has emerged as a powerful tool for functional genomic screening, enabling the precise and efficient knockout of genes across the entire genome.[6][7] A pooled CRISPR screen can be employed to create a diverse population of cells, each with a single gene knockout. By treating this population with **BMS-986365**, cells that harbor a gene knockout conferring resistance will survive and proliferate, leading to their enrichment. Subsequent deep sequencing can identify the single-guide RNAs (sgRNAs) that are overrepresented in the resistant population, thereby pinpointing the genes whose loss contributes to resistance.[8][9]

## Hypothesized Resistance Mechanisms

Based on the mechanism of action of **BMS-986365** and known resistance pathways to other AR-targeted therapies, several potential resistance mechanisms can be hypothesized:

- **Alterations in the Ubiquitin-Proteasome System:** Since **BMS-986365** relies on the cellular ubiquitin-proteasome machinery to degrade the AR, mutations or altered expression of components of this system, such as E3 ligases or deubiquitinases, could impair drug efficacy.
- **Upregulation of AR Splice Variants:** While **BMS-986365** is designed to be effective against various AR mutants, the emergence of AR splice variants that lack the ligand-binding domain (LBD), such as AR-V7, could potentially confer resistance as they may not be recognized by the drug.[10][11][12]
- **Activation of Bypass Signaling Pathways:** Cancer cells can develop resistance by activating alternative signaling pathways that promote cell survival and proliferation independently of AR signaling.
- **Drug Efflux and Metabolism:** Increased expression of drug efflux pumps or altered drug metabolism could reduce the intracellular concentration of **BMS-986365**, thereby diminishing its activity.

## Experimental Protocols

This section outlines a comprehensive protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes that confer resistance to **BMS-986365**.

## Protocol 1: Cell Line Selection and Engineering

- Cell Line Selection: Choose a prostate cancer cell line that is sensitive to **BMS-986365**. A well-characterized cell line such as LNCaP or VCaP is recommended.
- Cas9 Expression: Generate a stable cell line expressing the Cas9 nuclease. This can be achieved by lentiviral transduction of a Cas9 expression vector followed by antibiotic selection.
- Determination of **BMS-986365** IC50: Perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of **BMS-986365** in the Cas9-expressing cell line. This will be crucial for selecting the appropriate drug concentration for the screen.

## Protocol 2: Genome-Wide CRISPR-Cas9 Knockout Screen

- Lentiviral Library Production: Produce a high-titer pooled lentiviral sgRNA library targeting the human genome. Commercially available libraries such as the GeCKO v2 or Brunello are suitable for this purpose.
- Lentiviral Transduction: Transduce the Cas9-expressing cells with the pooled sgRNA library at a low multiplicity of infection (MOI) of 0.1-0.3 to ensure that most cells receive a single sgRNA. Maintain a sufficient number of cells to ensure a representation of at least 200-500 cells per sgRNA in the library.
- Antibiotic Selection: After 48-72 hours, select for transduced cells using the appropriate antibiotic (e.g., puromycin).
- Baseline Cell Collection (T0): After selection, harvest a population of cells to serve as the baseline control for sgRNA representation.
- **BMS-986365** Treatment: Treat the remaining cells with a predetermined concentration of **BMS-986365** (e.g., IC80).
- Maintenance of Resistant Population: Continue to culture the cells in the presence of **BMS-986365**, splitting them as necessary and maintaining a minimum number of cells to preserve library complexity.

- **Harvesting Resistant Cells:** Once a stable, resistant population of cells emerges, harvest the cells for genomic DNA extraction.

## Protocol 3: Identification of Enriched sgRNAs

- **Genomic DNA Extraction:** Extract genomic DNA from the baseline (T0) and **BMS-986365**-resistant cell populations.
- **PCR Amplification of sgRNA Cassettes:** Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
- **Next-Generation Sequencing (NGS):** Perform high-throughput sequencing of the amplified sgRNA cassettes.
- **Data Analysis:** Align the sequencing reads to the sgRNA library to determine the read count for each sgRNA. Identify sgRNAs that are significantly enriched in the **BMS-986365**-resistant population compared to the baseline population using statistical tools like MAGeCK.

## Protocol 4: Validation of Candidate Genes

- **Individual sgRNA Validation:** Validate the top candidate genes identified from the screen by transducing the Cas9-expressing parental cell line with individual sgRNAs targeting these genes.
- **Confirmation of Knockout:** Confirm the knockout of the target gene at the protein level by Western blot or at the mRNA level by qPCR.
- **Functional Validation:** Perform cell viability assays on the knockout cell lines in the presence of a range of **BMS-986365** concentrations to confirm that the gene knockout confers resistance.

## Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: **BMS-986365** Sensitivity in Parental and Resistant Cell Lines

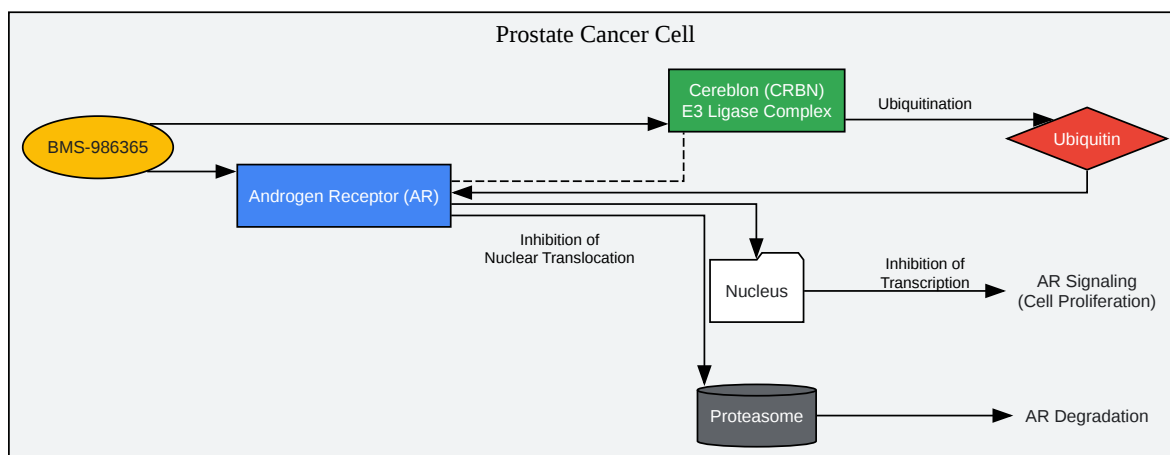
Cell Line	IC50 (nM)	Fold Resistance
Parental	10	1
Resistant Population	>1000	>100
Gene X KO	500	50
Gene Y KO	800	80

Table 2: Top Enriched Genes from CRISPR Screen

Gene	sgRNA Count (Resistant)	sgRNA Count (T0)	Fold Enrichment	p-value
Gene X	1500	50	30	<0.001
Gene Y	1200	40	30	<0.001
Gene Z	1000	30	33.3	<0.001

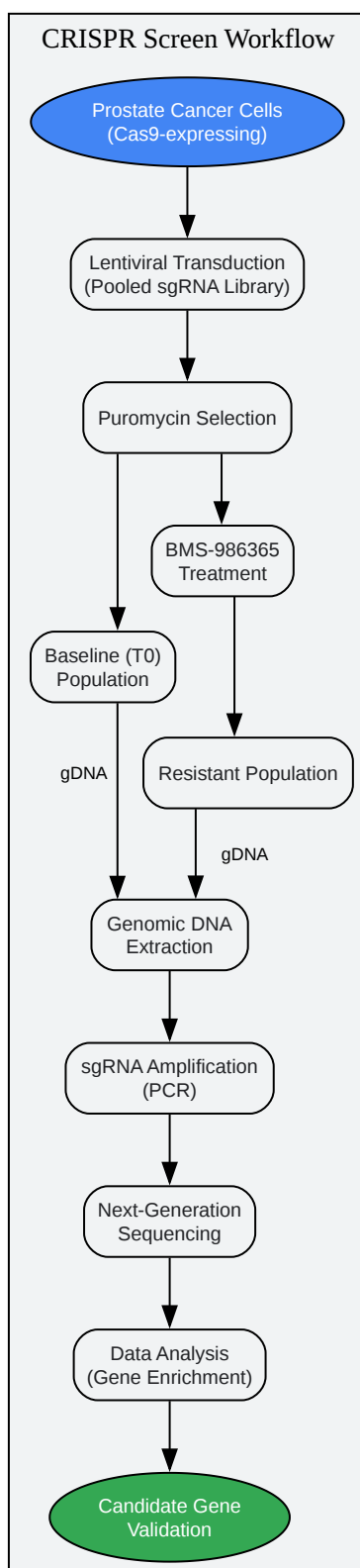
## Visualization of Pathways and Workflows

Diagrams for key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).



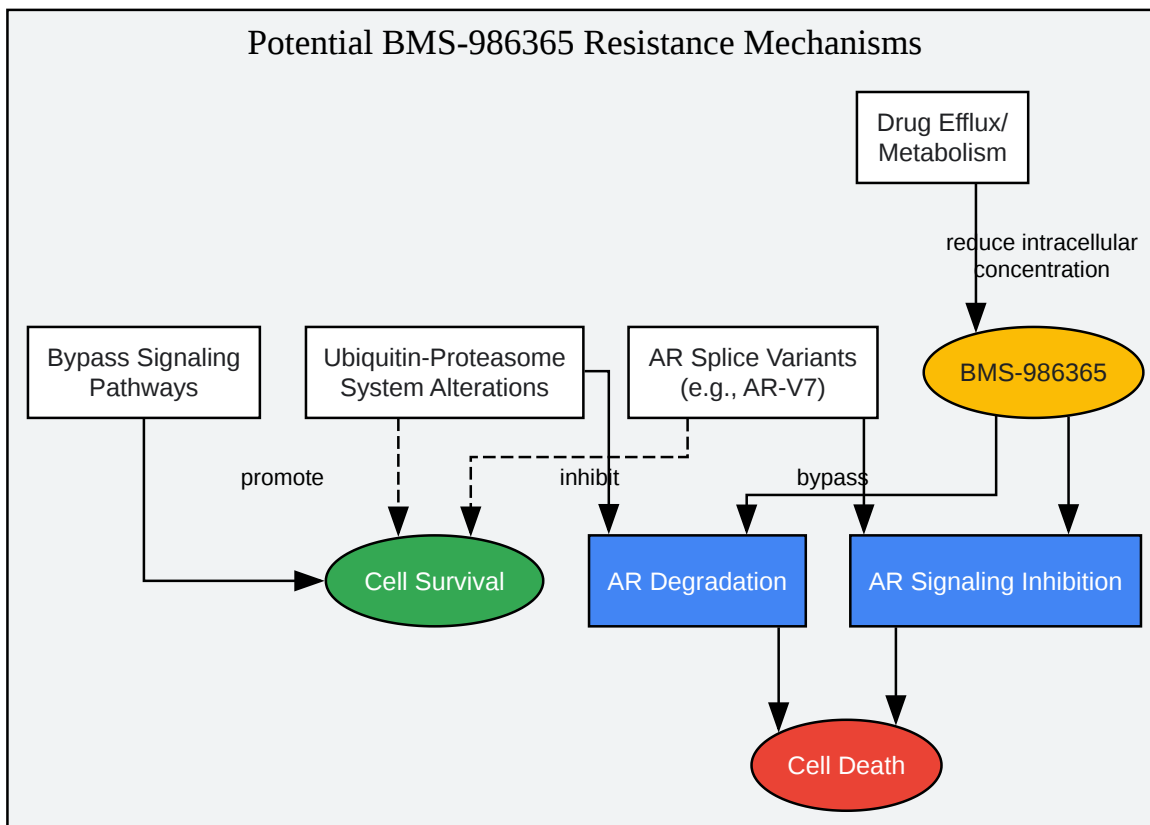
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Caption: Mechanism of action of **BMS-986365**.



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Caption: Experimental workflow for CRISPR screening.



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Caption: Hypothesized resistance pathways to **BMS-986365**.

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